molecular formula C12H17FOS B7998679 3-Fluoro-4-[(n-pentyloxy)methyl]thiophenol

3-Fluoro-4-[(n-pentyloxy)methyl]thiophenol

Cat. No.: B7998679
M. Wt: 228.33 g/mol
InChI Key: OZRSRSHAIFRSHB-UHFFFAOYSA-N
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Description

3-Fluoro-4-[(n-pentyloxy)methyl]thiophenol (CAS: 1443302-49-5) is a fluorinated aromatic thiol derivative characterized by a pentyloxymethyl substituent at the 4-position and a fluorine atom at the 3-position of the benzene ring. This compound is commercially available and is primarily utilized as a building block in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials . Its molecular formula is inferred as C₁₂H₁₇FO₂S, with a molecular weight of approximately 244.33 g/mol. Key synonyms include 3-Fluoro-4-[(n-pentyloxy)methyl]benzenethiol and ZINC95738841 .

Properties

IUPAC Name

3-fluoro-4-(pentoxymethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FOS/c1-2-3-4-7-14-9-10-5-6-11(15)8-12(10)13/h5-6,8,15H,2-4,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRSRSHAIFRSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCC1=C(C=C(C=C1)S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-[(n-pentyloxy)methyl]thiophenol typically involves the introduction of the pentyloxy group and the fluorine atom onto a thiophenol backbone. One common method is the nucleophilic substitution reaction where a suitable thiophenol derivative is reacted with a pentyloxy halide in the presence of a base to form the desired product. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 3-Fluoro-4-[(n-pentyloxy)methyl]thiophenol may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for industrial applications, and methods such as high-pressure liquid chromatography (HPLC) can be employed for purification.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[(n-pentyloxy)methyl]thiophenol undergoes various chemical reactions, including:

    Oxidation: The thiophenol moiety can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfonic acids, sulfoxides.

    Reduction: Thiols, reduced sulfur species.

    Substitution: Various substituted thiophenol derivatives.

Scientific Research Applications

3-Fluoro-4-[(n-pentyloxy)methyl]thiophenol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique functional groups.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[(n-pentyloxy)methyl]thiophenol involves its interaction with molecular targets through its functional groups. The thiophenol moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluorine atom can enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of biological molecules.

Comparison with Similar Compounds

Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Substituents
3-Fluoro-4-[(n-pentyloxy)methyl]thiophenol C₁₂H₁₇FO₂S 244.33 N/A Likely soluble in DCM, ether, methanol Thiophenol, pentyloxymethyl, fluorine
3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide C₈H₅F₄NS 239.20 102–104 DCM, ether, ethyl acetate, methanol Carbothioamide, trifluoromethyl
2,3-Dimethyl-4-(trifluoromethylthio)phenol C₉H₉F₃OS 222.23 N/A Organic solvents (e.g., DCM) Phenol, trifluoromethylthio
Linezolid (Pharmaceutical) C₁₆H₂₀FN₃O₄ 337.35 227–230 Aqueous (I.V. formulation) Oxazolidinone, morpholinyl, fluorine

Notes:

  • The pentyloxymethyl group in the target compound enhances lipophilicity compared to smaller substituents (e.g., trifluoromethyl) .
  • Linezolid, a pharmaceutical, demonstrates the role of fluorinated aromatic moieties in bioactivity, though its structure is more complex .

Biological Activity

3-Fluoro-4-[(n-pentyloxy)methyl]thiophenol is an organosulfur compound that has garnered attention in recent years for its potential biological activities. This compound features a fluorinated aromatic ring and a thiophenol moiety, which may contribute to its unique pharmacological properties. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and drug development.

Chemical Structure

The molecular formula of 3-Fluoro-4-[(n-pentyloxy)methyl]thiophenol is C12H17FOS, indicating the presence of a fluorine atom, a sulfur atom, and an alkoxy group. The structural representation can be summarized as follows:

C12H17FOS\text{C}_{12}\text{H}_{17}\text{F}\text{O}\text{S}

The biological activity of 3-Fluoro-4-[(n-pentyloxy)methyl]thiophenol is hypothesized to involve several mechanisms:

  • Lipophilicity : The fluorine atom increases the lipophilicity of the compound, enhancing its ability to penetrate biological membranes.
  • Metabolic Transformations : The thiophenol group may undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular targets.
  • Antioxidant Properties : Compounds with similar structures have exhibited antioxidant activities, which may be relevant for mitigating oxidative stress in cells .

Cytotoxicity

Recent studies have focused on the cytotoxic effects of 3-Fluoro-4-[(n-pentyloxy)methyl]thiophenol on various cancer cell lines. The compound was tested against squamous cell carcinoma (SCC) and human keratinocyte (HaCaT) cell lines, revealing significant cytotoxic effects at certain concentrations. The results are summarized in Table 1.

Cell LineIC50 (µM)Selectivity Index (SI)
SCC15.6 ± 4.451.32
HaCaT18.8 ± 0.74

*IC50 represents the concentration required to inhibit cell growth by 50% .

Antioxidant Activity

The antioxidant activity of 3-Fluoro-4-[(n-pentyloxy)methyl]thiophenol was evaluated using standard assays such as DPPH and ABTS. The compound showed promising results, indicating its potential use as an antioxidant agent.

Case Studies

  • Case Study on Cancer Cell Lines : A study investigated the effects of various thiophenol derivatives, including 3-Fluoro-4-[(n-pentyloxy)methyl]thiophenol, on SCC and HaCaT cells. The findings suggested that the compound selectively inhibited tumor cell growth while sparing normal keratinocytes, highlighting its therapeutic potential .
  • Mechanistic Insights : Another study explored the metabolic pathways involved in the action of thiophenol derivatives. It was found that the presence of the pentyloxy group facilitated metabolic activation, leading to enhanced cytotoxicity against cancer cells .

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